![molecular formula C20H18FN3O2S B2528891 N-benzyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 899944-52-6](/img/structure/B2528891.png)
N-benzyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-benzyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide is not directly described in the provided papers. However, similar compounds have been synthesized using various methods. For instance, paper details the synthesis of benzenesulfonamides starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. This process could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions. Similarly, paper describes the synthesis of acetamide derivatives through a step-by-step process involving benzoic acid derivatives, which could offer insights into the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using Density Functional Theory (DFT) in paper . The paper provides detailed vibrational assignments and molecular orbital analysis, which could be relevant for understanding the molecular structure of N-benzyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide. The molecular electrostatic potential and intramolecular contacts have been interpreted, which are crucial for predicting reactivity and interaction sites.
Chemical Reactions Analysis
Paper discusses a microwave-assisted Fries rearrangement for the synthesis of a related compound, which is a catalyst- and solvent-free method. This could be relevant for the chemical reactions analysis of the target compound, as similar conditions might be applicable. Paper describes the S-alkylation reaction to synthesize a related compound, which could also provide insights into the chemical reactions involving N-benzyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied in paper , where the temperature dependence of thermodynamic properties has been analyzed. This could provide a basis for understanding the properties of the compound . Paper provides a quantum chemical insight into the molecular structure and properties of a novel anti-COVID-19 molecule, which could be structurally similar to the target compound, thus offering a comparison for physical and chemical properties.
Case Studies
While no specific case studies are mentioned in the provided papers, the bioactivity studies in paper and the antimicrobial and hemolytic activity screening in paper could serve as relevant case studies for the biological applications of the target compound. The docking against SARS-CoV-2 protein in paper also presents a case study for the antiviral potential of similar compounds.
Applications De Recherche Scientifique
Anti-Helicobacter pylori Agents
Compounds derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffolds, similar in structure to the query compound, have shown potent and selective activities against the gastric pathogen Helicobacter pylori. A prototype of these compounds displayed low minimal inhibition concentrations (MICs) against a panel of clinically relevant H. pylori strains, including those resistant to common treatments. This suggests potential therapeutic applications for gastric infections caused by H. pylori (Carcanague et al., 2002).
Cytotoxic Activity Against Cancer Cell Lines
Sulfonamide derivatives have been synthesized and screened for their anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. These compounds, which share functional groups with the query compound, have shown varying degrees of potency, indicating their potential as leads in cancer therapy (Ghorab et al., 2015).
Anti-Inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide, which resemble the structure of the query compound, were synthesized and assessed for anti-inflammatory activity. Among these compounds, several showed significant to moderate anti-inflammatory effects, suggesting potential applications in the treatment of inflammatory diseases (Sunder et al., 2013).
Propriétés
IUPAC Name |
N-benzyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-14-7-8-16(11-17(14)21)24-10-9-22-19(20(24)26)27-13-18(25)23-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPZUXNBQSIQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2528809.png)
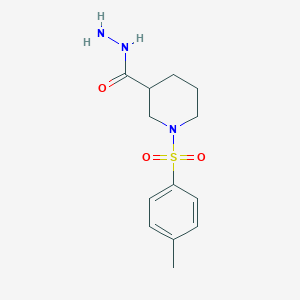

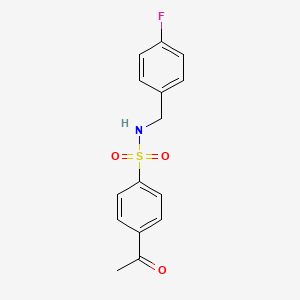

![7-[(Z)-3-chlorobut-2-enyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2528817.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2528819.png)
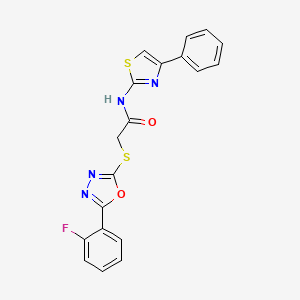
![3-Methoxy-1-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2528824.png)
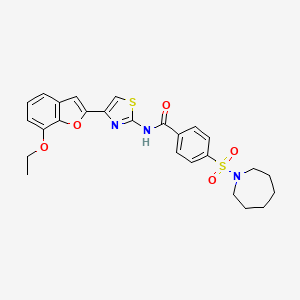
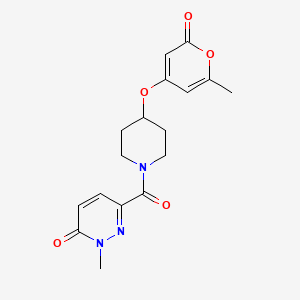
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2528827.png)